Octahydro-2H-pyrazino[1,2-a]pyrazine is a bicyclic compound that belongs to the class of pyrazine derivatives. This compound is notable for its pharmacological relevance, particularly in drug discovery and development. The structure consists of a saturated pyrazine ring fused with another cyclic structure, contributing to its unique chemical properties and potential biological activities.
The compound can be classified under heterocyclic compounds, specifically as a bicyclic amine. Its synthesis has been explored in various studies, highlighting its potential applications in medicinal chemistry. Notably, recent research has showcased innovative synthetic routes leading to octahydro-2H-pyrazino[1,2-a]pyrazine, emphasizing its significance in organic synthesis and pharmaceutical applications .
Recent advancements in the synthesis of octahydro-2H-pyrazino[1,2-a]pyrazine have revealed a serendipitous one-pot synthesis through a nitro-Mannich reaction. This method involves the unexpected displacement of a nitro group, which facilitates the formation of the pyrazino core efficiently. The synthesis represents one of the shortest pathways to access this compound, making it a significant contribution to the field of organic chemistry .
The reaction conditions typically require careful control of temperature and reactant concentrations to optimize yield and purity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and composition of the synthesized product .
Octahydro-2H-pyrazino[1,2-a]pyrazine can participate in various chemical reactions due to its functional groups. It can undergo nucleophilic substitutions, cyclization reactions, and hydrogenation processes. These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with specific functionalities.
For example, reactions involving electrophilic aromatic substitution can introduce substituents at specific positions on the pyrazine ring, potentially altering biological activity or solubility characteristics.
The mechanism of action for compounds like octahydro-2H-pyrazino[1,2-a]pyrazine often involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may be limited, similar pyrazine derivatives have shown activity by modulating neurotransmitter systems or exhibiting antimicrobial properties.
Research into this compound's interactions at the molecular level could provide insights into its potential therapeutic applications. Understanding how it binds to target proteins or influences biochemical pathways is crucial for developing new drugs based on this scaffold.
Octahydro-2H-pyrazino[1,2-a]pyrazine exhibits several notable physical properties:
Chemical properties include stability under standard conditions but may vary with exposure to strong acids or bases. Its reactivity profile suggests potential for further functionalization through various organic reactions.
Octahydro-2H-pyrazino[1,2-a]pyrazine has several applications in scientific research:
Octahydro-2H-pyrazino[1,2-a]pyrazine (CAS: 63285-62-1) represents a structurally distinctive saturated bicyclic diazine characterized by its fused piperazine-pyrazine ring system with the molecular formula C₈H₁₇N₃ and a molecular weight of 155.24 g/mol [1]. This compound belongs to the broader class of nitrogen-dense heterobicyclic frameworks where two nitrogen atoms occupy bridgehead positions, conferring significant three-dimensionality and structural rigidity compared to monocyclic heterocycles [3] [7]. Its unique geometry, featuring a trans-fused ring conformation as the energetically preferred state, enables precise spatial presentation of pharmacophores and chelating atoms, making it invaluable in medicinal chemistry and coordination chemistry [7]. The scaffold’s saturation enhances metabolic stability relative to aromatic heterocycles, while its polarity profile influences bioavailability and blood-brain barrier penetrance—attributes exploited in central nervous system (CNS)-targeted therapeutics .
The synthetic exploration of octahydro-2H-pyrazino[1,2-a]pyrazine derivatives began earnestly in the early 1970s, driven by interest in constrained polyamines and their potential to mimic peptide turn structures. Initial synthetic routes, exemplified by Cahill and Crabb’s 1972 work, relied on multi-step linear sequences starting from piperazine precursors. These methods often involved:
These early approaches suffered from low atom economy (frequently <50%), tedious purification requirements, and limited flexibility for C-2 substituent diversification (Table 1).
Table 1: Evolution of Synthetic Approaches for Octahydro-2H-Pyrazino[1,2-a]Pyrazine
Synthetic Era | Key Methodology | Limitations | Representative Yield |
---|---|---|---|
Classical (1970s) | Lactamization/reduction of linear precursors | Multi-step (4–6 steps); poor stereocontrol | 15–30% overall yield |
Modern (2024) | Nitro-Mannich displacement-rearrangement | Requires specific nitroalkyl precursors | 65–82% yield |
A paradigm shift occurred in 2024 with Maestri, Travagin, and colleagues’ report of a serendipitous one-pot synthesis. This breakthrough leveraged an unexpected nitro-group displacement during a nitro-Mannich reaction between 1,2-diaminoethane derivatives and nitro-functionalized carbonyl compounds [8]. Key mechanistic features include:
This route constitutes the shortest synthetic access (2 steps from commercial materials) and offers exceptional atom economy (>75%). High-resolution mass spectrometry (HRMS) studies confirmed intermediates such as cyclic iminium ions, supporting the proposed displacement-rearrangement pathway [8]. The method’s efficiency enables rapid library synthesis for structure-activity relationship studies, overcoming historical bottlenecks in accessing this pharmacophore-rich scaffold.
The octahydro-2H-pyrazino[1,2-a]pyrazine scaffold has emerged as a privileged structure in drug discovery due to its ability to engage diverse biological targets through:
Rational modification of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of µ-opioid receptor (MOR) antagonists led to incorporating the octahydro-2H-pyrazino[1,2-a]pyrazine core as a spatially constrained piperazine bioisostere. Le Bourdonnec et al. (2006) demonstrated that replacing octahydroquinolizine with this scaffold yielded compound 36 (Fig. 1), exhibiting:
This derivative represented a clinical candidate for opioid overdose reversal and addiction treatment due to its improved metabolic stability over earlier morphinan-based antagonists.
Patent WO2011105590A1 discloses octahydro-1H-pyrido[1,2-a]pyrazine derivatives (structurally analogous to octahydro-2H-pyrazino[1,2-a]pyrazine) as potent inhibitors of human immunodeficiency virus (HIV) integrase. Key pharmacophore elements include:
Optimized compounds demonstrated picomolar to low-nanomolar EC₅₀ values in cell-based antiviral assays (Table 2), outperforming first-generation INSTIs like raltegravir.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7